molecular formula C12H13N3O4 B1414865 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1049119-89-2

5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414865
M. Wt: 263.25 g/mol
InChI Key: SPEKLCHZUFBUIO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and its molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties like acidity or basicity, reactivity with other substances, and stability are also analyzed.


Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Formyl-1H-1,2,3-triazole-4-carboxylic acids, closely related to the specified compound, have been synthesized and studied for their ring-chain tautomerism. These compounds show potential in further chemical modifications and applications in various fields (Pokhodylo & Obushak, 2022).
  • A related compound, 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, has been synthesized and studied for its structure and properties, including potential applications in various synthetic routes (Shtabova et al., 2005).

Pharmacological Potential

  • 5-Methoxyphenyl-1H-1,2,4-triazole derivatives have shown promise in early computer pharmacological screening for antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015).
  • Derivatives of 5-thiomethylfuran-2-carboxylic acid, structurally related to the compound , have demonstrated antibacterial properties, indicating potential applications in the development of new antimicrobial agents (Ирадян et al., 2014).

Applications in Peptidomimetics and Biologically Active Compounds

  • Research on 5-amino-1,2,3-triazole-4-carboxylic acid, a structurally similar compound, highlights its use in preparing peptidomimetics or biologically active compounds based on the triazole scaffold, suggesting potential applications in drug design and synthesis (Ferrini et al., 2015).

Antimicrobial Activity

  • New derivatives containing the 1,2,4-triazole structure have shown antibacterial activity against various human pathogenic bacteria, indicating potential use in developing new antimicrobial agents (Fandaklı et al., 2012).

Synthesis Methods

  • The synthesis of 1,2,3-triazoles using "click chemistry" involving organic azides and terminal alkynes has been explored, suggesting efficient routes for the synthesis of triazole derivatives, which can be useful in various scientific and industrial applications (Chen et al., 2010).

Antibacterial and Antifungal Activities

  • Triazole derivatives have demonstrated significant inhibition of bacterial growth, indicating their potential as antibacterial and antifungal agents (Nagaraj et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves predicting future applications of the compound based on its properties and current research trends. It could also involve suggesting further research needed to fully understand the compound.


properties

IUPAC Name

5-(methoxymethyl)-1-(4-methoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-18-7-10-11(12(16)17)13-14-15(10)8-3-5-9(19-2)6-4-8/h3-6H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEKLCHZUFBUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Citations

For This Compound
1
Citations
NT Pokhodylo, VS Matiychuk… - Synthetic …, 2010 - Taylor & Francis
Substituted 1H-1,2,3-triazole-4-carboxylic acids were synthesized by a three-component reaction of arylazides, ethyl 4-chloro-3-oxobutanoate, and either O- or S-nucleophiles in the …
Number of citations: 19 www.tandfonline.com

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